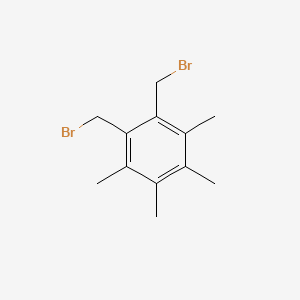![molecular formula C16H16BrClO3 B14640543 Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol CAS No. 52200-32-5](/img/structure/B14640543.png)
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol typically involves multiple steps, including the bromination of phenylacetic acid and subsequent reactions with chlorophenylmethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
化学反応の分析
Types of Reactions
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents used.
Reduction: Reduction reactions can modify the bromine or chlorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups may engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
類似化合物との比較
Similar Compounds
2-Bromo-2-phenylacetic acid: Shares the bromophenyl group but lacks the chlorophenylmethanol component.
Phenylacetic acid: A simpler compound without the bromine and chlorine atoms.
4-Chlorophenylmethanol: Contains the chlorophenyl group but lacks the bromophenyl component.
Uniqueness
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is unique due to its combination of bromine, phenyl, and chlorophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52200-32-5 |
|---|---|
分子式 |
C16H16BrClO3 |
分子量 |
371.7 g/mol |
IUPAC名 |
acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol |
InChI |
InChI=1S/C14H12BrClO.C2H4O2/c15-14(10-4-2-1-3-5-10)13-8-12(16)7-6-11(13)9-17;1-2(3)4/h1-8,14,17H,9H2;1H3,(H,3,4) |
InChIキー |
STXQWNQFLQLRPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


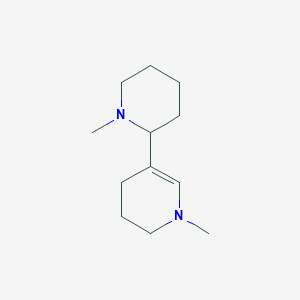
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
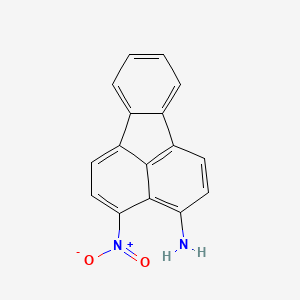

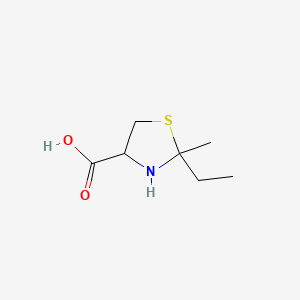


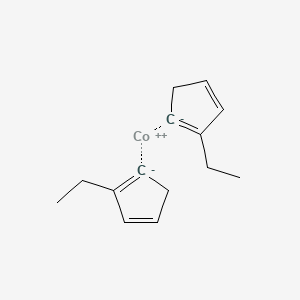
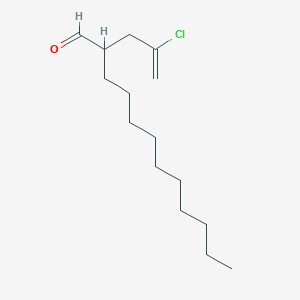
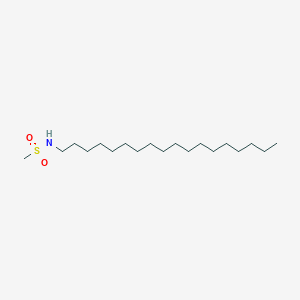
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
